molecular formula C18H21NO2 B13070921 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one

2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one

Cat. No.: B13070921
M. Wt: 283.4 g/mol
InChI Key: CQYPBLCCIJTVDZ-UHFFFAOYSA-N
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Description

2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. The structure of this molecule includes a benzyl group linked to a diethanolamine-derived chain and a 4-methylphenylethanone moiety. Similar structural frameworks, featuring benzyl and hydroxyethylamino groups, are frequently explored as key intermediates in organic synthesis . Related compounds with these functional groups have been investigated as agonists for G-protein coupled receptors (GPCRs) and as synthetic intermediates for more complex molecules . This product is designed for laboratory research applications only. It is not intended for diagnostic or therapeutic use, nor for any human or animal consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment. The specific physicochemical properties, detailed mechanism of action, and primary research applications for this particular compound are areas for further investigation and characterization by qualified researchers.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H21NO2/c1-15-7-9-17(10-8-15)18(21)14-19(11-12-20)13-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3

InChI Key

CQYPBLCCIJTVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN(CCO)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of the Ketone Intermediate

The starting material, 1-(4-methylphenyl)ethan-1-one, can be synthesized or sourced commercially. It is a common intermediate in aromatic ketone chemistry with well-documented preparation methods, including Friedel-Crafts acylation of toluene derivatives.

Amination and Alkylation Steps

The key step involves the formation of the amino substituent bearing benzyl and 2-hydroxyethyl groups. This is typically achieved by:

  • Reacting 1-(4-methylphenyl)ethan-1-one with benzylamine and 2-chloroethanol or 2-bromoethanol derivatives under controlled conditions.
  • Alternatively, reductive amination of the ketone with benzylamine and 2-hydroxyethylamine under catalytic hydrogenation conditions can be employed.

Representative Procedure from Research Findings

A modified literature procedure (similar to those used in related amino-ketone syntheses) involves:

  • Cooling a solution of benzylamine and 2-hydroxyethylamine in an inert solvent such as tetrahydrofuran (THF) under nitrogen atmosphere.
  • Slowly adding 1-(4-methylphenyl)ethan-1-one to the amine solution while maintaining the temperature below 5 °C to control reaction rate and avoid side reactions.
  • Stirring the reaction mixture for several hours (2–24 hours depending on catalyst and temperature).
  • Purification steps including solvent evaporation, filtration to remove salts, and recrystallization from methanol or ethyl acetate to isolate the product.

Catalytic Hydrogenation Variant

In some cases, catalytic hydrogenation is used to reduce imine intermediates formed by condensation of the ketone with amines:

  • The reaction mixture is pressurized with hydrogen (20–30 bar) at 70–85 °C in the presence of a transition metal catalyst such as ruthenium or palladium complexes.
  • Reaction times vary from a few hours to overnight, with hydrogen uptake monitored to ensure completion.
  • After reaction, solvent removal and precipitation techniques are used to isolate the pure compound.

Data Table Summarizing Typical Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Ketone preparation Friedel-Crafts acylation (if synthesized) 50–80 2–4 hours Commercially available alternative
Amination Benzylamine + 2-hydroxyethylamine in THF 0–5 (cooling) 2–24 hours Inert atmosphere (N2) recommended
Reductive amination H2 gas, Ru or Pd catalyst, KOH base 70–85 4–20 hours Pressurized hydrogen environment
Purification Solvent evaporation, filtration, recrystallization Ambient Variable Methanol or ethyl acetate solvents

Research Findings and Notes

  • Reaction times and yields are highly dependent on catalyst loading, temperature, and hydrogen pressure when catalytic hydrogenation is employed.
  • The reaction mixture must be kept under inert atmosphere to prevent oxidation of amines.
  • Purification by recrystallization improves product purity to >95% as confirmed by HPLC and NMR analysis.
  • The use of solvents like THF, methanol, and ethyl acetate is common for reaction medium and purification.
  • Hydrogen pressure is typically maintained between 25 and 30 bar during reductive amination steps.
  • The reaction progress is monitored by hydrogen uptake and analytical techniques such as NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[Benzyl(2-oxoethyl)amino]-1-(4-methylphenyl)ethan-1-one.

    Reduction: Formation of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride

  • Similarity : 0.74 (structural similarity score) .
  • Structural Differences: Amino Group: Methyl vs. hydroxyethyl substitution. Aryl Ring: 3-Hydroxyphenyl vs. 4-methylphenyl.
  • Impact :
    • The hydroxyethyl group in the target compound increases solubility compared to the methyl analog.
    • The 4-methylphenyl group avoids electron-withdrawing effects (unlike 3-hydroxyphenyl), stabilizing the ketone against nucleophilic attack .

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone

  • Molecular Formula : C₂₂H₁₅ClN₂O₂ (MW: 374.82 g/mol) .
  • Key Differences :
    • Heterocyclic Core : Benzimidazole ring introduces hydrogen-bonding sites.
    • Aryl Substituent : 4-Chlorophenyl vs. 4-methylphenyl.

Phenylephrine-Related Compound E (2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride)

  • Structural Comparison: Amino Group: Methyl vs. hydroxyethyl. Aryl Ring: 3-Hydroxyphenyl vs. 4-methylphenyl.
  • Pharmacological Relevance :
    • The 3-hydroxyphenyl group in Phenylephrine analogs is critical for adrenergic receptor binding. The target compound’s 4-methylphenyl substitution likely reduces receptor affinity but improves metabolic stability .

4-(4-Methylphenyl)butan-2-one

  • Structure : Simpler ketone with a linear chain and 4-methylphenyl group.
  • Comparison: Lack of amino-alcohol side chain reduces hydrogen-bonding capacity. Higher lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8) .

Tabulated Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Biological Relevance
Target Compound 283.36 4-Methylphenyl, hydroxyethyl ~2.8 Moderate bioactivity
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone 304.79 3-Hydroxyphenyl, methyl ~3.1 Adrenergic analog
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone 374.82 4-Chlorophenyl, benzimidazole ~4.8 Antiviral potential
4-(4-Methylphenyl)butan-2-one 162.23 4-Methylphenyl, linear chain ~3.5 Industrial solvent

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s yield (48%) is comparable to analogs (e.g., 52% purity for a methoxyphenyl variant) .
  • Pharmacological Potential: The hydroxyethyl group may mimic ethanolamine moieties in neurotransmitters, suggesting possible CNS activity. Lack of electron-withdrawing groups on the aryl ring reduces reactivity, favoring stability over potency .
  • Comparative Limitations : Unlike benzimidazole derivatives (e.g., ), the target compound lacks heterocyclic complexity, limiting its interaction with enzymes or viral proteases .

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